Antimicrobial vs BACE1 Inhibitory Activity
In a head-to-head evaluation of steroidal compounds isolated from the marine organism Urechis unicinctus, cholesta-4,6-dien-3-ol (Delta-4,6-cholestadienol) demonstrated broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 0.46 to 0.94 mg/mL against Escherichia coli, Salmonella enterica, Pasteurella multocida, and Physalospora piricola [1]. In contrast, the structurally related analogs hecogenin and cholest-4-en-3-one exhibited no reported antimicrobial activity in the same study but instead showed significant BACE1 inhibitory activity with EC50 values of 116.3 µM and 390.6 µM, respectively [1]. This divergent activity profile demonstrates that the conjugated 4,6-diene configuration in Delta-4,6-cholestadienol confers antimicrobial properties not present in the 4-ene-3-one or spirostanol analogs.
| Evidence Dimension | Antimicrobial activity (MIC) vs. BACE1 inhibition (EC50) |
|---|---|
| Target Compound Data | MIC 0.46–0.94 mg/mL against E. coli, S. enterica, P. multocida, P. piricola |
| Comparator Or Baseline | Hecogenin: BACE1 EC50 = 116.3 µM (no antimicrobial activity reported); Cholest-4-en-3-one: BACE1 EC50 = 390.6 µM (no antimicrobial activity reported) |
| Quantified Difference | Target compound shows antimicrobial activity; comparators show BACE1 inhibition but no antimicrobial activity |
| Conditions | In vitro antimicrobial susceptibility testing and BACE1 enzyme inhibition assay using compounds isolated from Urechis unicinctus |
Why This Matters
This direct comparison establishes Delta-4,6-cholestadienol as the preferred compound for antimicrobial screening applications, whereas hecogenin or cholest-4-en-3-one would be inappropriate substitutes in this context.
- [1] Zhu YZ, Liu JW, Wang X, Jeong IH, Ahn YJ, Zhang CJ. Anti-BACE1 and Antimicrobial Activities of Steroidal Compounds Isolated from Marine Urechis unicinctus. Mar Drugs. 2018;16(3):94. View Source
